

Commercial Sources and Application Notes for PCTR3

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **PCTR3**

Cat. No.: **B3026358**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the commercial sources for purchasing Protectin Conjugate in Tissue Regeneration 3 (**PCTR3**), along with detailed application notes and experimental protocols for its use in research and drug development. **PCTR3** is a specialized pro-resolving mediator (SPM) with potent anti-inflammatory and tissue-regenerative properties.

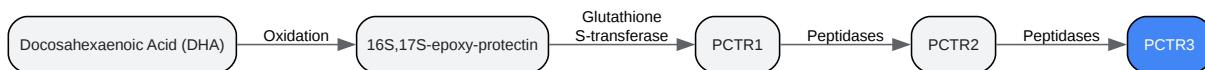
Commercial Availability

PCTR3 is available for research purposes from specialized chemical suppliers. The primary commercial source identified is:

Supplier	Product Name	CAS Number	Purity	Formulation	Storage
Cayman Chemical	PCTR3	1810710-69-0	≥96%	A solution in ethanol	-80°C

Note: This product is intended for research use only and is not for human or veterinary use.

Physicochemical Properties and Solubility

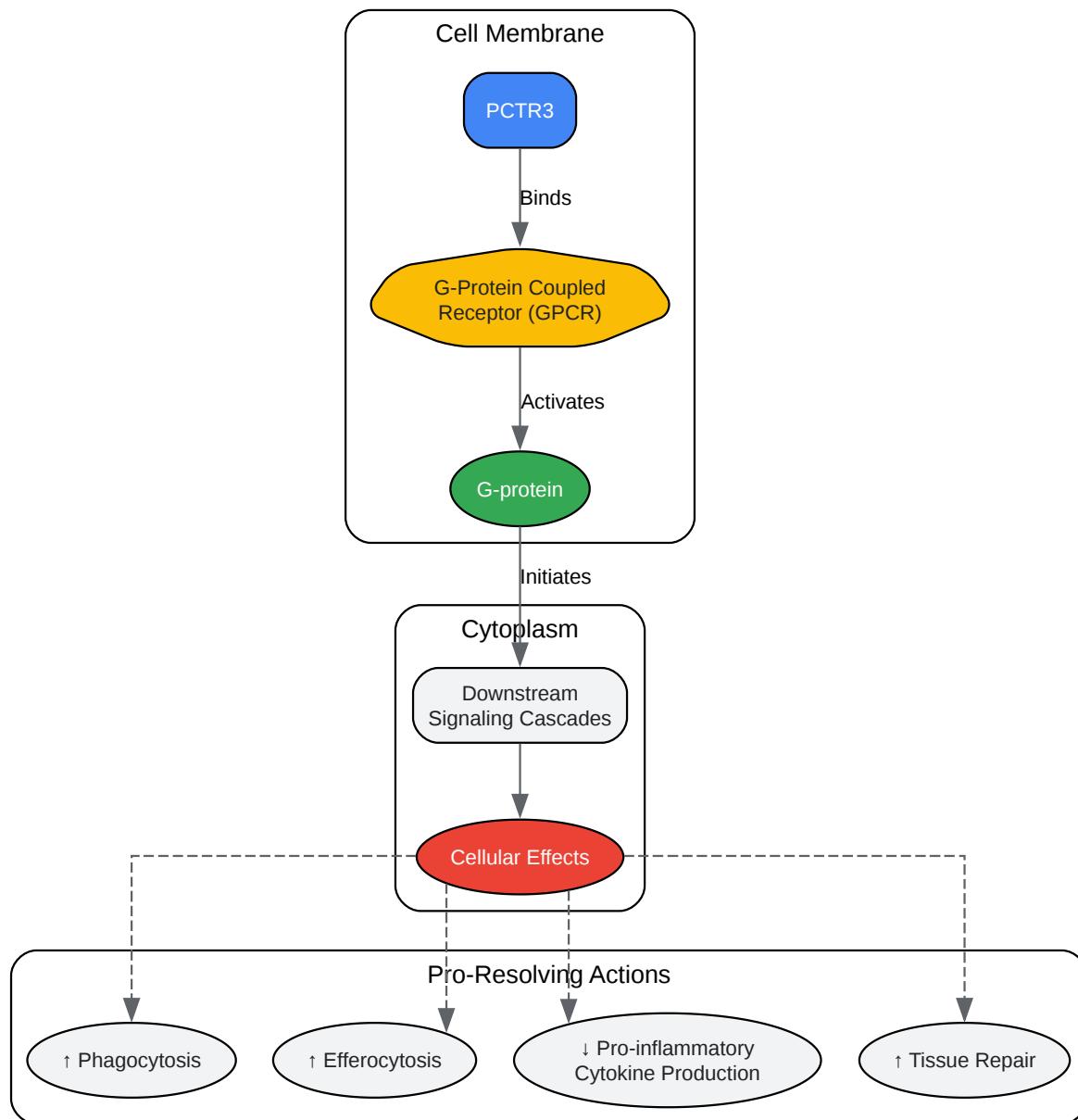

Property	Value
Molecular Formula	C ₂₅ H ₃₇ NO ₅ S
Molecular Weight	463.6 g/mol
UV Maximum	282, 293 nm
Solubility (DMF)	50 mg/mL
Solubility (DMSO)	50 mg/mL
Solubility (Ethanol)	1 mg/mL
Solubility (PBS, pH 7.2)	0.1 mg/mL

Overview of PCTR3 Biology and Biosynthesis

PCTR3 is an endogenous lipid-peptide conjugate derived from the omega-3 fatty acid docosahexaenoic acid (DHA). It is part of the protectin family of SPMs, which play a crucial role in the active resolution of inflammation. The biosynthesis of **PCTR3** is a multi-step enzymatic cascade that begins with the conversion of DHA.

The pathway involves the formation of PCTR1 as a key intermediate, which is then sequentially converted to PCTR2 and finally **PCTR3** through the action of peptidases. This process occurs in various immune cells, including M1 and M2 macrophages, and **PCTR3** has been identified in tissues such as infected mouse spleens and human septic plasma.

PCTR3 Biosynthesis Pathway



[Click to download full resolution via product page](#)

Caption: Biosynthesis of **PCTR3** from DHA.

Postulated Signaling Pathway of PCTR3

Specialized pro-resolving mediators, including the protectin family, are known to exert their effects by binding to and activating G-protein coupled receptors (GPCRs). While the specific receptor for **PCTR3** has not yet been definitively identified, it is hypothesized to be a member of the GPCR family, similar to other SPMs. For instance, the related molecule Protectin D1 has been shown to signal through GPR37. Activation of these receptors on immune cells, such as macrophages and neutrophils, initiates downstream signaling cascades that ultimately lead to the observed pro-resolving and anti-inflammatory effects.

[Click to download full resolution via product page](#)

Caption: Postulated signaling pathway for **PCTR3**.

Application Notes and Experimental Protocols

While specific quantitative data and detailed protocols for **PCTR3** are still emerging in the scientific literature, the following sections provide data on the closely related precursor, PCTR1, and detailed protocols for key functional assays that are highly relevant for characterizing the bioactivity of **PCTR3**. Given that **PCTR3** is a downstream metabolite of PCTR1, their biological activities and effective concentrations are expected to be in a similar range.

Quantitative Data for PCTR1 (as a proxy for PCTR3)

The following tables summarize the dose-dependent effects of PCTR1 on key functions of immune cells. These concentration ranges can serve as a starting point for designing experiments with **PCTR3**.

Table 1: Effect of PCTR1 on Monocyte and Macrophage Adhesion and Chemotaxis

Assay	Cell Type	PCTR1 Concentration (nmol/L)	Effect
Adhesion to Fibronectin	Human Monocytes	0.01 - 10	Enhanced cell adhesion
Adhesion to Fibronectin	Human Macrophages	0.01 - 10	Enhanced cell adhesion
Chemotaxis towards MCP-1	Human Monocytes	0.001 - 10	Dose-dependent enhancement of chemotaxis
Chemotaxis towards MCP-1	Human Macrophages	0.001 - 10	Dose-dependent enhancement of chemotaxis
Data sourced from a study on the effects of PCTR1 on human primary leukocytes.			

Table 2: In Vivo Effects of PCTR1 on Inflammatory Mediators

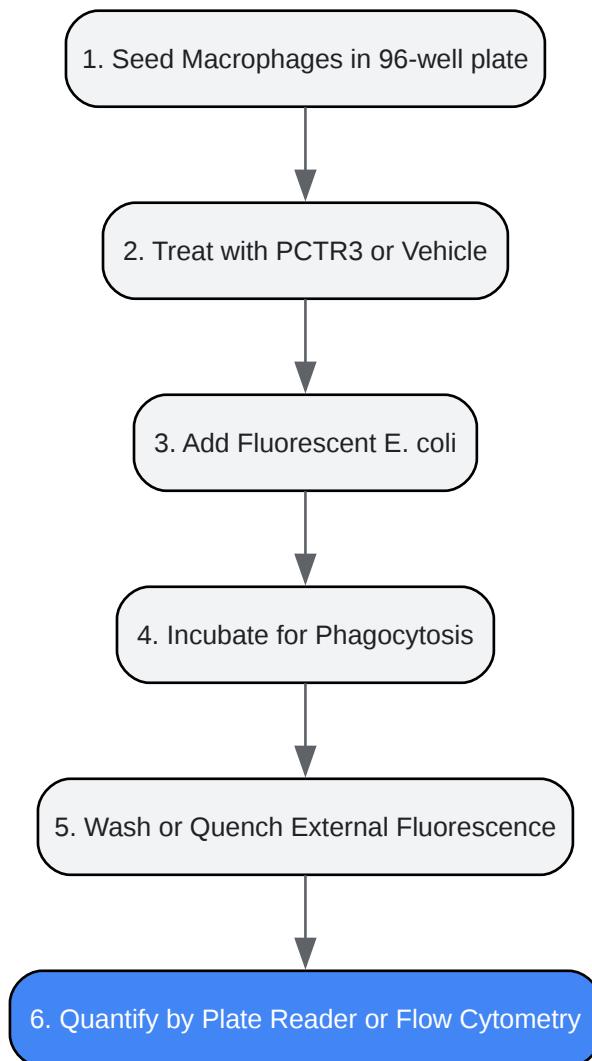
Mediator	Percent Reduction
Prostaglandin E ₂ (PGE ₂)	48%
Prostaglandin D ₂ (PGD ₂)	64%
Prostaglandin F _{2α} (PGF _{2α})	38%
Thromboxane B ₂ (TXB ₂)	40%
Data from an in vivo model of infection where PCTR1 was administered.	

Detailed Experimental Protocols

The following are detailed protocols for assays commonly used to assess the function of specialized pro-resolving mediators like **PCTR3**.

Protocol 1: In Vitro Macrophage Phagocytosis Assay

This protocol details how to assess the ability of **PCTR3** to enhance the phagocytosis of bacteria by macrophages.


Materials:

- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- Complete culture medium (e.g., DMEM with 10% FBS)
- **PCTR3** (dissolved in a suitable vehicle, e.g., ethanol)
- pHrodo™ Green E. coli BioParticles™ Conjugate (or other fluorescently labeled bacteria)
- Phosphate Buffered Saline (PBS)
- 96-well black, clear-bottom microplate
- Fluorescence plate reader or flow cytometer

Procedure:

- Cell Seeding: Seed macrophages into a 96-well plate at a density of 5×10^4 cells per well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.
- **PCTR3** Treatment: The next day, carefully remove the culture medium. Add fresh, serum-free medium containing the desired concentrations of **PCTR3** (e.g., 0.1 pM to 100 nM) or vehicle control. Incubate for 15-30 minutes at 37°C.
- Phagocytosis Induction: Add the fluorescently labeled E. coli particles to each well at a pre-determined ratio (e.g., 20 particles per cell).
- Incubation: Incubate the plate for 60-90 minutes at 37°C to allow for phagocytosis.
- Signal Quenching/Washing: To quench the fluorescence of non-internalized bacteria, add trypan blue solution (0.25 mg/mL) for 1-2 minutes. Alternatively, wash the cells three times with cold PBS to remove non-adherent bacteria.
- Quantification:
 - Plate Reader: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., ~509/533 nm for pHrodo Green).
 - Flow Cytometry: Gently detach the cells using a non-enzymatic cell dissociation solution. Analyze the percentage of fluorescently positive cells and the mean fluorescence intensity by flow cytometry.

Experimental Workflow for Phagocytosis Assay

[Click to download full resolution via product page](#)

Caption: Workflow for the in vitro phagocytosis assay.

Protocol 2: In Vitro Efferocytosis Assay

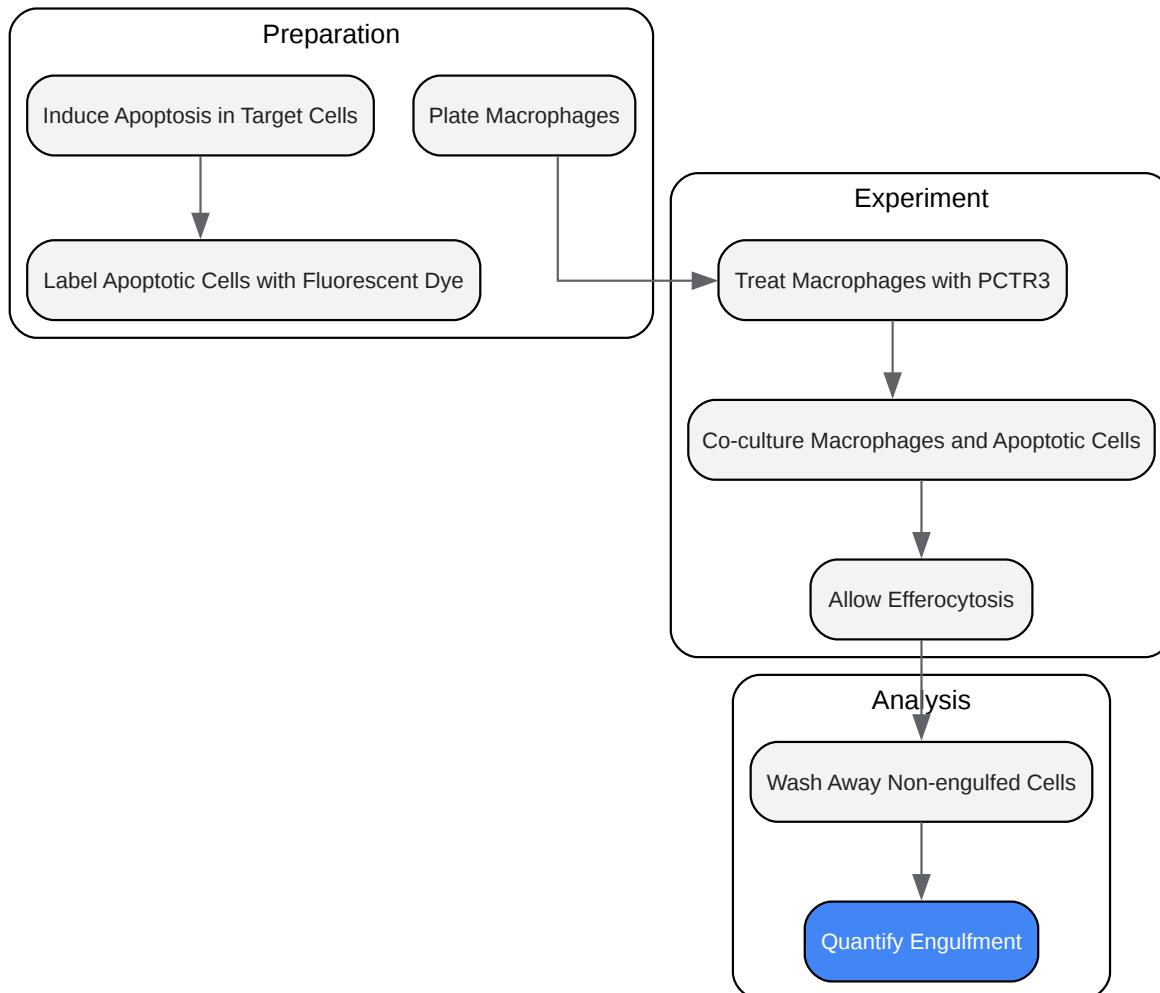
This protocol is designed to measure the clearance of apoptotic cells by macrophages, a key process in the resolution of inflammation that can be modulated by **PCTR3**.

Materials:

- Macrophage cell line or primary macrophages
- Target cells for apoptosis induction (e.g., Jurkat T cells or neutrophils)

- Apoptosis-inducing agent (e.g., staurosporine or UV irradiation)
- Fluorescent dyes for labeling apoptotic cells (e.g., pHrodo Red or CFSE)

PCTR3


- Complete culture medium
- 96-well plate
- Fluorescence microscope or flow cytometer

Procedure:

- Induce Apoptosis:
 - Label the target cells with a fluorescent dye according to the manufacturer's protocol.
 - Induce apoptosis by treating with an appropriate stimulus (e.g., 1 μ M staurosporine for 3-4 hours or UV irradiation).
 - Confirm apoptosis using an annexin V/propidium iodide staining kit.
 - Wash the apoptotic cells to remove the inducing agent.
- Prepare Macrophages: Seed macrophages in a 96-well plate as described in the phagocytosis protocol.
- **PCTR3 Treatment:** Treat the adherent macrophages with various concentrations of **PCTR3** or vehicle control for 15-30 minutes at 37°C.
- Co-culture: Add the fluorescently labeled apoptotic cells to the macrophage-containing wells at a ratio of approximately 5:1 (apoptotic cells to macrophages).
- Efferocytosis: Incubate the co-culture for 60-120 minutes at 37°C.
- Washing: Gently wash the wells multiple times with cold PBS to remove non-engulfed apoptotic cells.

- Quantification:
 - Microscopy: Visualize the cells using a fluorescence microscope. The efferocytosis index can be calculated as the percentage of macrophages that have engulfed at least one apoptotic body.
 - Flow Cytometry: Detach the macrophages and analyze the population for double-positive cells (if macrophages are also fluorescently labeled with a different color) or for the uptake of the apoptotic cell label.

Logical Relationship for Efferocytosis Assay

[Click to download full resolution via product page](#)

Caption: Logical workflow for the efferocytosis assay.

- To cite this document: BenchChem. [Commercial Sources and Application Notes for PCTR3]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3026358#commercial-sources-for-purchasing-pctr3\]](https://www.benchchem.com/product/b3026358#commercial-sources-for-purchasing-pctr3)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com